molecular formula C8H6BrClN2 B1379047 5-Bromo-3-chloro-1-methyl-1H-indazole CAS No. 1243459-17-7

5-Bromo-3-chloro-1-methyl-1H-indazole

Cat. No.: B1379047
CAS No.: 1243459-17-7
M. Wt: 245.5 g/mol
InChI Key: OYHGOALCXGLDDK-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 36760-19-7) is a halogenated indazole derivative with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol. Its predicted boiling point is 368.5 ± 22.0 °C, and its density is 1.878 ± 0.06 g/cm³ . The compound features bromine and chlorine substituents at positions 5 and 3, respectively, and a methyl group at the N1 position. These substituents influence its electronic, steric, and solubility properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

5-bromo-3-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHGOALCXGLDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent followed by a copper-catalyzed reaction to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
5-Bromo-3-chloro-1-methyl-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable compound in drug discovery.

Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of indazole compounds exhibit significant anti-tumor activity. For instance, studies have shown that modifications to the indazole core can enhance selectivity and potency against specific cancer cell lines. The incorporation of bromine and chlorine atoms in the 5 and 3 positions, respectively, has been linked to improved pharmacological profiles .

Material Science

Innovative Material Development
In material science, this compound is utilized for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Application Example: Coatings
The compound is used in formulating protective coatings that require specific chemical resistance and durability. The bromine and chlorine substituents provide additional stability under various environmental conditions .

Biochemical Research

Investigating Biological Mechanisms
Researchers employ this compound to study biological pathways and mechanisms, particularly within neurobiology. This compound can act as a signaling molecule, facilitating the understanding of complex biochemical interactions.

Research Insight: Neurobiology Studies
In neurobiological studies, the compound has been used to explore its effects on neurotransmitter systems. Investigations into its role as a potential modulator of synaptic transmission have yielded promising results, indicating its utility in understanding neurological disorders .

Agricultural Chemistry

Development of Agrochemicals
The compound is being explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its chemical structure allows for modifications that can enhance efficacy against specific pests or diseases.

Case Study: Herbicide Development
Research into the application of indazole derivatives has shown effectiveness in controlling weed populations while minimizing harm to crops. The unique properties of this compound make it a candidate for further development in this area .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques. It aids in the accurate detection and quantification of similar compounds.

Application Example: Chromatography
The compound's defined properties make it suitable for use in chromatographic methods such as HPLC (High Performance Liquid Chromatography), where it serves as a benchmark for method validation and calibration .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-Bromo-3-chloro-1-methyl-1H-indazole, highlighting substituent variations, molecular properties, and synthesis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Physical State Yield/Purity Key Data Sources
This compound Br (5), Cl (3), CH₃ (N1) C₇H₄BrClN₂ 231.48 Solid (predicted) N/A
5-Bromo-1-ethyl-1H-indazole Br (5), C₂H₅ (N1) C₉H₁₀BrN₂ 225.00 Viscous liquid 40%
5-Bromo-1-(3-chloropropyl)-1H-indazole Br (5), Cl(CH₂)₃ (N1) C₁₀H₁₁BrClN₂ 272.98 Viscous liquid 50%
5-Bromo-3-isopropyl-1-methyl-1H-indazole Br (5), i-Pr (3), CH₃ (N1) C₁₁H₁₃BrN₂ 253.14 Solid 95% purity
3-Amino-5-bromo-1-methyl-1H-indazole Br (5), NH₂ (3), CH₃ (N1) C₈H₈BrN₃ 230.07 Solid 97% purity
3-Bromo-6-chloro-5-nitro-1H-indazole Br (3), Cl (6), NO₂ (5) C₇H₄BrClN₃O₂ 292.49 Solid N/A

Physical and Spectroscopic Properties

  • NMR Trends : In 5-Bromo-1-ethyl-1H-indazole, the ethyl group’s CH₃ protons resonate as a triplet at δ 1.45 ppm , while the N1-methyl group in the target compound would likely show a singlet near δ 3.3–3.5 ppm .

Biological Activity

5-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure with bromine and chlorine substituents on the indazole ring, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

  • Chemical Formula : C_8H_7BrClN
  • Molecular Weight : Approximately 231.48 g/mol
  • Structure : The compound consists of a methyl group at the 1-position and halogen atoms at the 3 and 5 positions of the indazole structure.

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are believed to disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial growth.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound displayed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported as follows:

Bacterial Strain MIC (µg/mL)
Methicillin-resistant S. aureus16
Escherichia coli32
Pseudomonas aeruginosa64

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Indazoles are also recognized for their anticancer potential. Recent studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Anticancer Properties

In vitro studies indicated that this compound significantly inhibited the growth of cancer cell lines, including:

Cell Line IC50 (nM)
A549 (lung cancer)150
MCF7 (breast cancer)200
HeLa (cervical cancer)180

These findings highlight the potential of this compound as a therapeutic agent in oncology.

Enzyme Inhibition

The presence of halogen substituents in this compound may enhance its ability to interact with various biological targets, particularly enzymes involved in cancer progression and metabolic pathways.

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor of specific kinases, which are crucial in signaling pathways related to cancer growth. For example:

Enzyme IC50 (nM)
FGFR115
EGFR8.3
ERK1/220

These results suggest that the compound could be developed as a selective inhibitor for these targets.

Structure-Activity Relationship (SAR)

The unique combination of bromine and chlorine substituents at specific positions on the indazole ring provides distinct reactivity patterns. SAR studies indicate that modifications to these substituents can significantly affect biological activity. For instance:

Modification Effect on Activity
Removing chlorineDecreased enzyme inhibition
Adding methyl groupEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-3-chloro-1-methyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and methylation of indazole precursors. For example, Malose Mphahlele et al. (2020) synthesized analogous 5-bromo-3-methylindazoles via condensation of substituted aldehydes with hydrazine derivatives under acidic conditions . Optimization includes:

  • Temperature control : Reactions at 60–80°C in ethanol or DMF to prevent side reactions.
  • Catalysts : Use of p-toluenesulfonic acid (p-TSA) in ionic liquids to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

  • Methodological Answer :

  • HPLC/GC-MS : Purity analysis using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl group at N1, bromo at C5).
  • Elemental analysis : Matching calculated vs. observed C, H, N, Br, and Cl percentages within ±0.4% .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve challenges in determining the crystal structure of this compound?

  • Methodological Answer :

  • Data collection : High-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve heavy atoms (Br, Cl) .
  • Structure refinement : SHELXL for anisotropic displacement parameters and handling twinned crystals via TWIN/BASF commands .
  • Visualization : WinGX/ORTEP for generating thermal ellipsoid plots and validating hydrogen bonding networks .

Q. What strategies address discrepancies in reported bioactivity data (e.g., α-glucosidase inhibition vs. antifungal activity) for halogenated indazoles?

  • Methodological Answer :

  • Assay standardization : Replicate conditions from Joon Seok Park et al. (2007), including MIC values against Candida albicans in RPMI-1640 medium .
  • Structural analogs : Compare substituent effects (e.g., 5-bromo vs. 3-chloro) using dose-response curves .
  • Statistical analysis : Apply ANOVA to assess significance of activity differences across studies .

Q. How can computational methods predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use MOE (Molecular Operating Environment) with the Protein Data Bank (PDB) structure of α-glucosidase (PDB ID: 2ZE0) .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes.
  • Pharmacophore mapping : Identify critical interactions (e.g., halogen bonding with Br/Cl and hydrophobic pockets) .

Q. What experimental designs mitigate regioselectivity issues during the functionalization of the indazole core?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to direct bromination to C5 .
  • Metal catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective C3-chloro substitution .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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